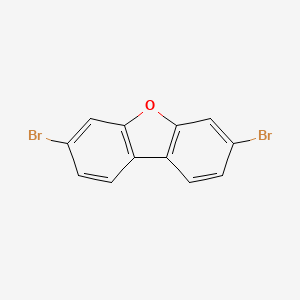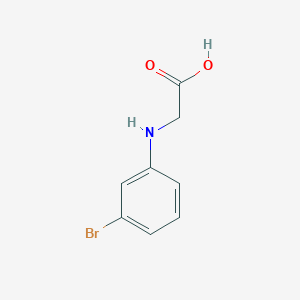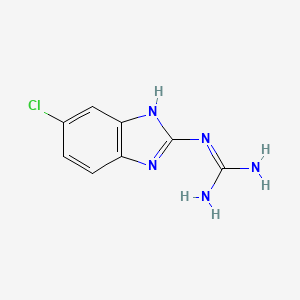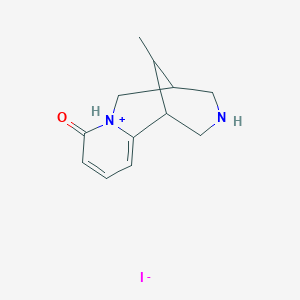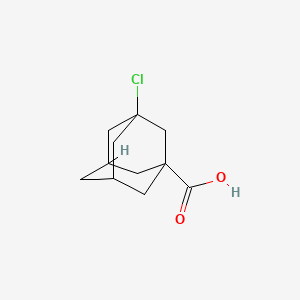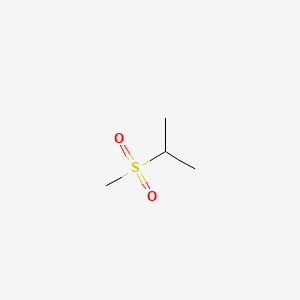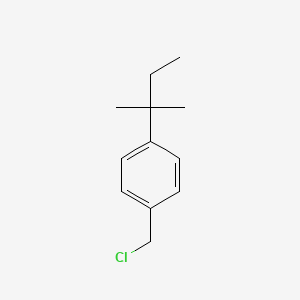
2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Descripción general
Descripción
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl, also known as PCB 194, is a polychlorinated biphenyl (PCB) compound . It has the molecular formula C12H2Cl8 and a molecular weight of 429.768 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl consists of two phenyl rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl include a melting point of 159°C and a boiling point of approximately 509.96°C .Aplicaciones Científicas De Investigación
Distribution in Hemopoietic Tissues
2,2',3,3',4,4',5,5'-Octachlorobiphenyl, along with other polychlorinated biphenyls (PCBs), has been studied for its distribution in hemopoietic tissues. Research using 14C-labeled hexachlorobiphenyl and trichlorobiphenyl has demonstrated accumulation in the bone marrow of monkeys and mice. Notably, octachlorobiphenyl showed a significant inhibition on the formation of granulocytic colonies from mouse progenitor cells in vitro, indicating its potential impact on bone marrow functioning (Beran, Brandt, & Slanina, 1983).
Environmental Degradation Pathways
The degradation pathways of various PCB congeners, including 2,2',3,3',4,4',5,5'-octachlorobiphenyl, have been explored using methods like the sodium dispersion method. This study provides insights into the dechlorination pathways and the rate of decomposition, which is crucial for understanding how these compounds break down in the environment (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).
Chemical Properties and Solubility
Investigations into the solubility of various PCB congeners in supercritical fluids have been conducted. This research is vital for understanding the behavior of these compounds in different environments and could have implications for their removal or degradation in various settings (Anitescu & Tavlarides, 1999).
Effects on Drug-Metabolizing Enzymes
The influence of 2,2',3,3',4,4',5,5'-octachlorobiphenyl and other atropisomers of PCBs on drug-metabolizing enzymes has been studied. Different potencies of induction in enzymes like aminopyrine N-demethylase and aldrin epoxidase were observed in rats, suggesting potential implications for biotransformation processes in living organisms (Püttmann, Mannschreck, Oesch, & Robertson, 1989).
Serum PCB Concentrations and Health Impacts
A study on the association between serum PCB levels, including octachlorobiphenyl, and hearing impairment in adults has provided insights into the potential health impacts of these compounds. This research adds to the growing body of evidence linking PCB exposure to various health issues (Min, Kim, & Min, 2014).
Mecanismo De Acción
Target of Action
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl primarily targets the circadian clock . The circadian clock is a biological system that regulates the timing of various physiological processes in organisms, including sleep-wake cycles, feeding, and hormone production.
Mode of Action
The 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Biochemical Pathways
The biochemical pathways affected by 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involve the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer is a key component of the circadian clock and is responsible for the transcriptional activation of PER1. By inhibiting this process, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl disrupts the normal functioning of the circadian clock.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl’s action primarily involve disruption of the circadian clock. This can lead to a variety of downstream effects, including alterations in sleep-wake cycles, feeding patterns, and hormone production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl. For instance, the presence of other pollutants in the environment could potentially affect the bioavailability and toxicity of this compound. Additionally, factors such as temperature and pH could influence its stability .
Propiedades
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRKGRREZAYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074139 | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
CAS RN |
35694-08-7 | |
| Record name | PCB 194 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?
A1: 2,2',3,3',4,4',5,5'-Octachlorobiphenyl, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.
Q2: How do age groups differ in their exposure levels to 2,2',3,3',4,4',5,5'-Octachlorobiphenyl compared to the newer class of flame retardants like PBDEs?
A2: Research suggests a contrasting trend between 2,2',3,3',4,4',5,5'-Octachlorobiphenyl and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like 2,2',3,3',4,4',5,5'-Octachlorobiphenyl show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.
Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like 2,2',3,3',4,4',5,5'-Octachlorobiphenyl?
A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including 2,2',3,3',4,4',5,5'-Octachlorobiphenyl, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



